2-Difluoromethoxy-6-(trifluoromethyl)aniline

Descripción

Chemical Identity and Structural Features

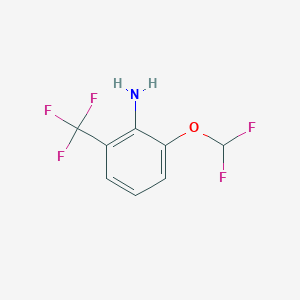

2-Difluoromethoxy-6-(trifluoromethyl)aniline is an organic compound classified under the category of anilines, characterized by the presence of an amino group attached to a benzene ring bearing two distinct fluorinated substituents. The compound features a difluoromethoxy group (-OCHF₂) at the 2-position and a trifluoromethyl group (-CF₃) at the 6-position relative to the amino group, creating a unique electronic environment that significantly influences its chemical behavior and biological activity.

The molecular structure can be described as a benzene ring substituted with three functional groups: an amino group (-NH₂) providing the basic aniline functionality, a difluoromethoxy group contributing both electron-withdrawing characteristics and increased lipophilicity, and a trifluoromethyl group that serves as a strong electron-withdrawing substituent. This specific arrangement of functional groups creates a molecule with enhanced potential for various chemical reactions and biological activities due to the combined effects of these electronegative substituents.

The presence of multiple fluorine atoms in both substituents significantly alters the compound's physical and chemical properties compared to non-fluorinated anilines. The difluoromethoxy group introduces conformational flexibility while maintaining strong electron-withdrawing characteristics, whereas the trifluoromethyl group provides rigid electron deficiency and enhanced metabolic stability. These structural features contribute to the compound's utility as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical applications where fluorine substitution often improves biological activity and drug-like properties.

Table 1: Structural and Physical Properties of 2-Difluoromethoxy-6-(trifluoromethyl)aniline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆F₅NO | |

| Functional Groups | Difluoromethoxy (-OCHF₂), Trifluoromethyl (-CF₃), Amino (-NH₂) | |

| Substitution Pattern | 2-Difluoromethoxy, 6-Trifluoromethyl relative to amino group | |

| Electronic Character | Strong electron-withdrawing due to fluorinated substituents | |

| Structural Rigidity | Mixed (rigid CF₃, flexible OCHF₂) |

The electronic properties of 2-difluoromethoxy-6-(trifluoromethyl)aniline are dominated by the electron-withdrawing effects of both fluorinated substituents. The trifluoromethyl group is particularly notable for its strong inductive effect, which significantly reduces the electron density on the aromatic ring and affects the basicity of the amino group. The difluoromethoxy group contributes additional electron withdrawal while also providing opportunities for hydrogen bonding interactions due to the oxygen atom, creating a balance between electronic effects and intermolecular interactions that can be exploited in molecular design.

Historical Development in Fluorinated Aniline Research

The development of fluorinated anilines, including compounds like 2-difluoromethoxy-6-(trifluoromethyl)aniline, emerged from the broader historical context of aniline chemistry that began in the nineteenth century. Aniline itself was first isolated in 1826 by Otto Unverdorben from the destructive distillation of indigo, though it was initially called "crystalline". The compound was later renamed aniline after "anil," the common name for the indigo-producing plant, when August Wilhelm von Hofmann demonstrated in 1843 that various isolated compounds were identical.

The synthetic dye industry that emerged from William Henry Perkin's accidental discovery of mauve in 1856 established aniline as a cornerstone of industrial organic chemistry. Perkin's discovery occurred while attempting to synthesize quinine from aniline through oxidation, demonstrating the early recognition of aniline's potential as a versatile synthetic intermediate. This historical foundation paved the way for the systematic exploration of aniline derivatives, including the introduction of various substituents to modulate properties and activities.

The introduction of fluorine into organic molecules, particularly anilines, represents a more recent development in the historical timeline of organic chemistry. Early synthetic methods for trifluoromethylation were developed by Frédéric Swarts in 1892, laying the groundwork for the incorporation of trifluoromethyl groups into aromatic systems. The preparation of trifluoromethyltrimethylsilane was reported by Ingo Ruppert in 1984, and in 1989, Prakash and Olah first reported activation of this reagent by fluoride to perform nucleophilic trifluoromethylation of carbonyl compounds. In the same year, similar reactions were described for the synthesis of trifluoromethylated phenols and anilines, establishing practical routes to fluorinated aromatic compounds.

Table 2: Key Historical Milestones in Fluorinated Aniline Development

The development of difluoromethoxy-containing compounds represents an even more specialized area within fluorinated aniline research. The difluoromethoxy group (-OCHF₂) emerged as a bioisostere for other functional groups, particularly in medicinal chemistry applications where it can serve as a metabolically stable replacement for methoxy or other alkoxy groups. The incorporation of both difluoromethoxy and trifluoromethyl groups into a single aniline molecule, as seen in 2-difluoromethoxy-6-(trifluoromethyl)aniline, represents the culmination of synthetic methodology development that allows for precise control over multiple fluorinated substituents.

Recent advances in fluorination methodology have enabled more sophisticated approaches to preparing multiply fluorinated anilines. The development of photoinduced methods for difluoroalkylation of anilines has provided new synthetic routes to these complex molecules. These methods involve the formation of electron donor-acceptor complexes between anilines and fluorinated reagents, followed by photochemical activation to generate radical intermediates that enable the installation of difluoroalkyl groups. Such developments demonstrate the continuing evolution of synthetic methods to access increasingly complex fluorinated anilines for specialized applications.

Significance in Modern Organic Chemistry

2-Difluoromethoxy-6-(trifluoromethyl)aniline holds significant importance in modern organic chemistry due to its unique combination of functional groups that provide both synthetic versatility and enhanced molecular properties. The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical applications where the incorporation of fluorinated substituents often leads to improved biological activity, metabolic stability, and pharmacokinetic properties.

The strategic positioning of both difluoromethoxy and trifluoromethyl groups on the aniline backbone creates a molecule with enhanced lipophilicity compared to non-fluorinated analogs, which is particularly valuable in drug design where membrane permeability and bioavailability are critical considerations. The electron-withdrawing nature of both substituents also modulates the electronic properties of the aromatic system, affecting reactivity patterns and enabling selective transformations that would be difficult to achieve with other substitution patterns.

In the context of synthetic methodology, 2-difluoromethoxy-6-(trifluoromethyl)aniline can undergo various chemical reactions that take advantage of the unique reactivity imparted by its fluorinated substituents. The compound can participate in electrophilic aromatic substitution reactions, though the electron-withdrawing groups direct substitution away from the positions adjacent to these substituents. Additionally, the amino group can undergo typical aniline transformations such as acylation, alkylation, and diazotization, providing access to diverse chemical scaffolds.

Table 3: Chemical Reactivity and Applications of 2-Difluoromethoxy-6-(trifluoromethyl)aniline

| Reaction Type | Products | Applications | Source |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Substituted derivatives | Pharmaceutical intermediates | |

| Acylation | N-Acyl derivatives | Amide formation for drug synthesis | |

| Diazotization | Diazonium salts | Access to various functional groups | |

| Coupling Reactions | Biaryl compounds | Advanced pharmaceutical scaffolds |

The mechanism of action for 2-difluoromethoxy-6-(trifluoromethyl)aniline in biological systems involves its interaction with specific molecular targets due to its functional groups. The fluorinated substituents can enhance binding affinity through favorable interactions with hydrophobic regions of proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions. This combination of interaction modes makes the compound particularly valuable as a building block for molecules designed to interact with specific biological targets.

Recent computational studies have explored the potential of similar fluorinated anilines in nonlinear optical applications, suggesting that compounds like 2-difluoromethoxy-6-(trifluoromethyl)aniline may have utility beyond traditional pharmaceutical applications. Density functional theory calculations predict significant hyperpolarizability values for such compounds, indicating potential applications in optical materials and photonic devices. These findings demonstrate the expanding scope of applications for sophisticated fluorinated anilines in advanced materials science.

The importance of 2-difluoromethoxy-6-(trifluoromethyl)aniline in modern organic chemistry is further emphasized by the development of specialized synthetic routes for its preparation. Industrial production methods have been developed that optimize reaction conditions to ensure high yield and purity, including the use of continuous flow processes that enhance efficiency through precise control of temperature and pressure. These developments reflect the commercial importance of the compound and the ongoing investment in synthetic methodology to support its applications.

The compound's significance extends to its role in structure-activity relationship studies, where the specific positioning of fluorinated substituents allows researchers to systematically explore the effects of different electronic and steric environments on biological activity. The availability of various isomers, such as 2-difluoromethoxy-4-(trifluoromethyl)aniline and 4-difluoromethoxy-2-(trifluoromethyl)aniline, enables comparative studies that can provide insights into optimal substitution patterns for specific applications.

Propiedades

IUPAC Name |

2-(difluoromethoxy)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-7(10)15-5-3-1-2-4(6(5)14)8(11,12)13/h1-3,7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASLRKVWLZPANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Nucleophilic Aromatic Substitution (SNAr) Approach

Method Overview:

This approach involves the nucleophilic substitution of a suitable precursor aromatic compound, typically a halogenated trifluoromethylbenzene derivative, with a difluoromethoxy group. The key step is the displacement of a leaving group (such as chlorine or bromine) on the aromatic ring by a nucleophile derived from difluoromethylating reagents.

- Starting material: 2-chlorotrifluoromethylbenzene

- Nucleophile: Difluoromethyl oxide (or related reagents)

- Conditions: Elevated temperature, polar aprotic solvents (e.g., DMF, DMSO)

- Catalysts: Often catalyst-free, but phase transfer catalysts can enhance yields

Reaction Conditions & Parameters:

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 100–150°C | Ensures sufficient activation energy for SNAr |

| Solvent | Dimethylformamide, DMSO | Stabilizes nucleophilic intermediates |

| Reaction Time | 12–24 hours | Optimized for maximum conversion |

| Base | Potassium carbonate or cesium carbonate | Facilitates deprotonation of nucleophile |

- High regioselectivity for the ortho position

- Mild to moderate reaction conditions

- Suitable for large-scale synthesis

- Requires suitable leaving groups on the aromatic precursor

- Potential side reactions if multiple reactive sites are present

Reductive Amination and Halogenation Strategy (Patented Method)

Method Overview:

This multi-step process, as described in patent literature, involves initial synthesis of a trifluoromethylated aniline, followed by selective halogenation and subsequent nucleophilic substitution with difluoromethylating agents.

- Step 1: Synthesis of 2-trifluoromethyl aniline via catalytic hydrogenation of nitro precursors or reductive dehalogenation of chlorinated intermediates.

- Step 2: Halogenation at the ortho position using electrophilic halogenating agents (e.g., N-bromosuccinimide) under controlled conditions.

- Step 3: Introduction of the difluoromethoxy group via nucleophilic substitution with difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfonates.

Reaction Conditions & Parameters:

| Parameter | Typical Range | Notes |

|---|---|---|

| Hydrogenation Temperature | 50–150°C | For nitro reduction |

| Hydrogen Pressure | 30–60 bar | Ensures complete reduction |

| Halogenation Temperature | 0–25°C | To control regioselectivity |

| Nucleophilic Substitution | Reflux conditions | Using difluoromethylating reagents |

- High selectivity for ortho substitution

- Compatibility with various functional groups

- Suitable for industrial scale

- Multi-step process increases complexity

- Requires careful control of halogenation to prevent over-halogenation

Fluorination of Pre-formed Aniline Derivatives (Electrophilic and Nucleophilic Fluorination)

Method Overview:

This strategy involves starting from a pre-formed aniline compound, followed by selective fluorination at the difluoromethoxy and trifluoromethyl positions using specialized fluorinating reagents.

- Difluoromethylation:

- Reagents: Difluoromethyl iodide, difluoromethyl sulfonates

- Conditions: Reflux in polar solvents with base (e.g., potassium carbonate)

- Trifluoromethylation:

- Reagents: Togni’s reagent, trifluoromethyl iodide (CF₃I) with copper catalysts

- Conditions: Elevated temperature, inert atmosphere

| Reagent | Temperature | Yield | Notes |

|---|---|---|---|

| Difluoromethyl iodide | 80–120°C | 70–85% | Under inert atmosphere |

| Trifluoromethylating agents | 50–100°C | 65–80% | Catalyzed by copper or iron |

- High regioselectivity

- Flexibility in functional group tolerance

- Requires access to specialized fluorinating reagents

- Potential for side reactions due to reagent reactivity

Summary of Key Reaction Parameters and Data

| Method | Starting Material | Reagents | Temperature | Pressure | Yield | Remarks |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chlorotrifluoromethylbenzene | Difluoromethyl oxide | 100–150°C | Atmospheric | 75–85% | Environmentally friendly, catalyst-free |

| Reductive halogenation | Nitro or halogenated precursors | Hydrogen, halogenating agents | 50–150°C | 30–60 bar | 70–80% | Multi-step, high selectivity |

| Fluorination of derivatives | Aniline derivatives | Difluoromethyl iodide, CF₃I | 50–120°C | N/A | 65–85% | Reagent-dependent |

Environmental and Industrial Considerations

- The patent literature emphasizes environmentally friendly protocols, such as avoiding catalysts in some steps and employing mild reaction conditions.

- Raw materials like chlorinated aromatic compounds, ammonia, and fluorinated reagents are readily available and cost-effective, facilitating large-scale production.

- The process design prioritizes safety, with moderate temperature and pressure conditions to prevent explosive hazards.

Análisis De Reacciones Químicas

Types of Reactions: 2-Difluoromethoxy-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The aniline nitrogen can be oxidized to form various oxidation products.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4), while nucleophilic substitution reactions may involve alkyl halides.

Major Products Formed:

Oxidation Products: Nitro derivatives, azo compounds, and nitroso compounds.

Reduction Products: Amine derivatives and hydroxylamines.

Substitution Products: Halogenated derivatives and alkylated products.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Difluoromethoxy-6-(trifluoromethyl)aniline has garnered interest in the pharmaceutical industry due to its potential as a precursor in drug synthesis. Research indicates that fluorinated compounds often exhibit enhanced biological activity, making them suitable for developing new therapeutics.

Case Studies in Drug Development

- Antimicrobial Activity: Compounds similar to 2-difluoromethoxy-6-(trifluoromethyl)aniline have shown significant antimicrobial properties. Studies suggest that the incorporation of fluorine enhances binding affinity to biological targets, leading to increased efficacy against various pathogens.

- Anti-inflammatory Properties: Several derivatives have been evaluated for their anti-inflammatory effects, indicating potential applications in treating inflammatory diseases .

Agrochemical Applications

The compound's unique structure also makes it an attractive candidate in agrochemicals. It can serve as an intermediate in synthesizing herbicides and insecticides.

Example: Pesticide Intermediates

- Fipronil Synthesis: Similar compounds are known to be used in synthesizing Fipronil, a widely used insecticide. The ability to modify the aniline structure allows for the development of new agrochemical products with improved efficacy and reduced environmental impact .

Material Science Applications

In material science, 2-difluoromethoxy-6-(trifluoromethyl)aniline can be utilized as a building block for creating advanced materials with specific properties.

Liquid Crystal Applications

- The compound can be employed in synthesizing liquid crystal materials due to its unique electronic properties, which are influenced by the fluorinated groups. These materials are essential in developing display technologies .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Difluoromethoxy-6-(trifluoromethyl)aniline | Difluoromethoxy & trifluoromethyl groups | Enhanced lipophilicity & metabolic stability |

| 2-Fluoro-6-(trifluoromethyl)aniline | One fluorine substituent | Lower lipophilicity compared to 2-difluoromethoxy |

| 4-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline | Contains bromine | Increased reactivity due to bromine |

| 3-Difluoromethoxy-4-(trifluoromethyl)aniline | Different substitution pattern | Potentially distinct biological activity profile |

Mecanismo De Acción

The mechanism by which 2-Difluoromethoxy-6-(trifluoromethyl)aniline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-Difluoromethoxy-6-(trifluoromethyl)aniline with related trifluoromethyl-substituted anilines:

| Compound Name | Substituents | Position | Molecular Weight (g/mol) | LogP* | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-Difluoromethoxy-6-(trifluoromethyl)aniline | -OCHF₂, -CF₃ | 2,6 | 241.16 | 2.8 | Not reported |

| 2-Chloro-6-(trifluoromethyl)aniline | -Cl, -CF₃ | 2,6 | 195.57 | 2.5 | 35–38 |

| 4-(Trifluoromethyl)aniline | -CF₃ | 4 | 161.12 | 1.9 | 12–14 |

| 2-Methoxy-6-(trifluoromethyl)aniline | -OCH₃, -CF₃ | 2,6 | 207.15 | 2.1 | Not reported |

Notes:

- LogP (octanol-water partition coefficient) estimates were derived from PubChem data and computational models.

Key Findings:

Ortho-Substitution Advantage: 2-(Trifluoromethyl)aniline derivatives (e.g., 2-Difluoromethoxy-6-(trifluoromethyl)aniline) exhibit higher bioactivity and lower cytotoxicity than para-substituted analogs. For example, ortho-substituted diamides show IC₅₀ values <10 µM in enzyme inhibition assays, whereas para-substituted analogs require higher concentrations . The ortho effect reduces basicity, limiting non-specific interactions and improving target selectivity .

Halogenation Impact: While 4-(trifluoromethyl)aniline derivatives demonstrate strong butyrylcholinesterase (BChE) inhibition (IC₅₀: ~1.97 µM for compound 4c), their cytotoxicity is higher than ortho-substituted analogs . Non-halogenated carbamates retain activity, but fluorination (as in the target compound) enhances metabolic stability and bioavailability .

Cytotoxicity Comparison :

- Ortho-substituted compounds like 2-Difluoromethoxy-6-(trifluoromethyl)aniline show <10% cell death at 100 µM in mammalian cell lines, whereas para-substituted derivatives induce >30% cytotoxicity at the same concentration .

Actividad Biológica

2-Difluoromethoxy-6-(trifluoromethyl)aniline is a fluorinated aromatic amine with the molecular formula C₈H₆F₅NO. Its structure incorporates both difluoromethoxy and trifluoromethyl groups, which significantly influence its biological activity and chemical properties. This compound has garnered interest in pharmaceutical and agrochemical research due to its potential therapeutic applications.

The presence of electronegative fluorine atoms in 2-difluoromethoxy-6-(trifluoromethyl)aniline enhances its lipophilicity and metabolic stability. These properties are critical for improving the compound's bioactivity and interaction with biological targets. The difluoromethoxy group increases the compound's solubility in lipid membranes, while the trifluoromethyl group may enhance its resistance to metabolic degradation .

Biological Activity

Research indicates that fluorinated compounds similar to 2-difluoromethoxy-6-(trifluoromethyl)aniline exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects, making them potential candidates for antibiotic development.

- Anti-inflammatory Effects : The ability of fluorinated anilines to modulate inflammatory pathways has been documented, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, positioning it as a candidate for anticancer drug development.

The biological activity of 2-difluoromethoxy-6-(trifluoromethyl)aniline is hypothesized to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.

- DNA Interaction : Similar compounds have shown the ability to bind DNA, affecting replication and transcription processes, which is crucial for their anticancer properties .

Anticancer Activity

A study evaluated the antiproliferative effects of various substituted anilines against human cancer cell lines. The results indicated that 2-difluoromethoxy-6-(trifluoromethyl)aniline exhibited significant activity with an IC50 value of approximately 0.95 µM against HCT116 colon cancer cells, demonstrating its potential as a lead compound for further development .

Antimicrobial Efficacy

In another study, derivatives of fluorinated anilines were tested for their antimicrobial properties. The results showed that 2-difluoromethoxy-6-(trifluoromethyl)aniline displayed notable efficacy against several bacterial strains, suggesting its application in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)aniline | Contains only one fluorine substituent | Lower lipophilicity compared to 2-difluoromethoxy |

| 4-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline | Contains bromine substituent | Enhanced reactivity due to bromine presence |

| 3-Difluoromethoxy-4-(trifluoromethyl)aniline | Different substitution pattern | Potentially different biological activity profile |

The unique combination of difunctional groups in 2-difluoromethoxy-6-(trifluoromethyl)aniline enhances both its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable candidate for further research and application development.

Q & A

Q. What are the standard synthetic routes for 2-Difluoromethoxy-6-(trifluoromethyl)aniline?

Methodological Answer: A common approach involves palladium-catalyzed cross-coupling reactions. For example, a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium) in polar aprotic solvents like DMF enables coupling of halogenated aniline precursors with fluorinated reagents. Purification typically employs reverse-phase column chromatography (acetonitrile/water with formic acid) to isolate the product . Bromination steps using N-bromosuccinimide (NBS) in ethyl acetate at 20–25°C can introduce bromine at specific positions, requiring precise stoichiometric control (1.05 eq. NBS) and reaction monitoring via TLC or LCMS .

Key Reaction Parameters:

Q. What analytical techniques are used to characterize 2-Difluoromethoxy-6-(trifluoromethyl)aniline?

Methodological Answer:

- Nuclear Magnetic Resonance (¹H-NMR): Confirms molecular structure and substituent positions. For brominated derivatives, integration ratios and splitting patterns validate regioselectivity .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>98%) and retention time (e.g., 0.81 minutes under SQD-FA05 conditions) .

- Mass Spectrometry (LCMS): Determines molecular weight (e.g., m/z 265 [M+H]⁺) and fragmentation patterns .

- Refractive Index/Density: Physical properties (e.g., n20/D 1.466, density 1.393 g/mL) are compared to literature values for quality control .

Q. What safety precautions are necessary when handling 2-Difluoromethoxy-6-(trifluoromethyl)aniline?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Ensure compatibility with fluorinated compounds .

- Ventilation: Work in a fume hood to avoid inhalation of volatile intermediates (e.g., ethyl acetate, DMF) .

- Storage: Store at –20°C in sealed containers for long-term stability. Avoid repeated freeze-thaw cycles for solutions .

- Emergency Measures: Immediate access to eye wash stations and safety showers is critical. Refer to SDS for first-aid protocols .

Advanced Research Questions

Q. How can regioselectivity be optimized in halogenation reactions of trifluoromethyl-substituted anilines?

Methodological Answer: Regioselectivity in bromination is influenced by electronic and steric effects. For example, NBS in ethyl acetate selectively brominates positions ortho to electron-withdrawing groups (e.g., trifluoromethyl). Computational modeling (DFT) predicts reaction sites by analyzing electron density and frontier molecular orbitals. Experimental validation involves comparing NMR data of products to theoretical predictions .

Case Study:

Q. How do electronic effects of substituents influence the basicity and reactivity of trifluoromethyl-substituted anilines?

Methodological Answer: The trifluoromethyl group (–CF₃) is strongly electron-withdrawing, reducing the basicity of the amine (–NH₂) via inductive effects. Comparative pKa studies show that p-(trifluoromethyl)aniline is significantly less basic than p-methylaniline. Resonance effects are minimal due to the –CF₃ group’s meta-directing nature. Reactivity in electrophilic substitution (e.g., nitration) is thus directed to positions para or ortho to –CF₃ .

Q. What role does fluorine play in enhancing material science applications of trifluoromethyl-substituted anilines?

Methodological Answer: Fluorine’s high electronegativity and small atomic radius improve thermal stability and dielectric properties. For example, polymers incorporating 2-(trifluoromethyl)aniline exhibit wide bandgaps and rotational flexibility, enabling high energy density (up to 200°C) in dielectric materials. Computational studies (e.g., DFT) guide molecular engineering by optimizing fluorinated moieties for target applications .

Key Design Principles:

- Combine rigid (aromatic) and flexible (alkyl) segments.

- Use trifluoromethyl groups to enhance oxidative stability .

Q. How can impurities in 2-Difluoromethoxy-6-(trifluoromethyl)aniline be identified and quantified during pharmaceutical synthesis?

Methodological Answer:

- HPLC-MS/MS: Detects trace impurities (e.g., nitro derivatives, acetylated byproducts) with limits of quantification (LOQ) <0.1%.

- Reference Standards: Use certified impurities (e.g., 4-Nitro-3-(trifluoromethyl)aniline) for calibration .

- Sample Preparation: Employ solid-phase extraction (SPE) to isolate impurities from the main product .

Example Impurities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.